Adenosine 3'-phosphate 5'-phosphosulfate lithium
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Overview
Description
Adenosine 3’-phosphate 5’-phosphosulfate lithium: is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate. This compound is commonly used as a co-substrate in sulfotransferase reactions, which are essential for the sulfonation of various molecules, including glycans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 3’-phosphate 5’-phosphosulfate lithium can be synthesized through chemical or enzymatic methods. The enzymatic synthesis involves the use of ATP sulfurylase to catalyze the formation of adenosine 5’-phosphosulfate (APS) from ATP and sulfate. APS is then phosphorylated by APS kinase to form adenosine 3’-phosphate 5’-phosphosulfate .
Industrial Production Methods: Industrial production of adenosine 3’-phosphate 5’-phosphosulfate lithium typically involves large-scale enzymatic reactions. The process requires careful control of reaction conditions, including pH, temperature, and substrate concentrations, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Adenosine 3’-phosphate 5’-phosphosulfate lithium primarily undergoes sulfonation reactions. It acts as a universal sulfonate donor in vivo, transferring sulfate groups to various substrates through the action of sulfotransferases .
Common Reagents and Conditions: The sulfonation reactions typically require the presence of sulfotransferase enzymes and appropriate substrates. The reactions are usually carried out under physiological conditions, with optimal pH and temperature for enzyme activity .
Major Products: The major products of these reactions are sulfated compounds, such as sulfated glycans, steroids, and other biomolecules. These sulfated products play crucial roles in various biological processes .
Scientific Research Applications
Chemistry: In chemistry, adenosine 3’-phosphate 5’-phosphosulfate lithium is used as a reagent for the sulfonation of various organic molecules. It is also employed in the study of sulfotransferase enzyme mechanisms and kinetics .
Biology: In biological research, this compound is used to study the sulfonation of glycans and other biomolecules. It is also used in assays to measure the activity of sulfotransferase enzymes .
Medicine: In medicine, adenosine 3’-phosphate 5’-phosphosulfate lithium is used to investigate the role of sulfonation in drug metabolism and detoxification. It is also used in the development of sulfated drugs and therapeutic agents .
Industry: In industrial applications, this compound is used in the production of sulfated polysaccharides, such as heparin and chondroitin sulfate, which are important for various medical and pharmaceutical applications .
Mechanism of Action
Adenosine 3’-phosphate 5’-phosphosulfate lithium acts as a sulfate donor in sulfonation reactions. The sulfate group is transferred from the compound to the substrate by sulfotransferase enzymes. This process involves the formation of a covalent bond between the sulfate group and the substrate, resulting in the production of sulfated compounds .
Comparison with Similar Compounds
Adenosine 5’-phosphosulfate (APS): A precursor in the biosynthesis of adenosine 3’-phosphate 5’-phosphosulfate.
Adenosine monophosphate (AMP): The base molecule from which adenosine 3’-phosphate 5’-phosphosulfate is derived.
Adenosine triphosphate (ATP): A common energy carrier in cells, used in the synthesis of adenosine 3’-phosphate 5’-phosphosulfate
Uniqueness: Adenosine 3’-phosphate 5’-phosphosulfate lithium is unique due to its dual role as a phosphate and sulfate donor. This dual functionality makes it an essential co-substrate in various sulfonation reactions, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H13Li4N5O14P2S |
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Molecular Weight |
549.1 g/mol |
IUPAC Name |
tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate |
InChI |
InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4 |
InChI Key |
UGODCLHJOJPPHP-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |
Origin of Product |
United States |
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